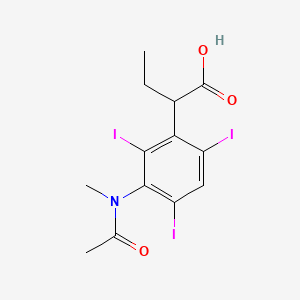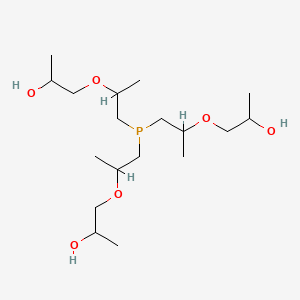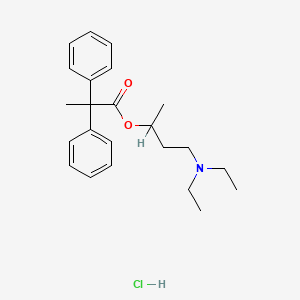
4-(diethylamino)butan-2-yl 2,2-diphenylpropanoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(diethylamino)butan-2-yl 2,2-diphenylpropanoate;hydrochloride is a chemical compound with the molecular formula C21H28ClNO2. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diethylamino group and a diphenylpropanoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylamino)butan-2-yl 2,2-diphenylpropanoate;hydrochloride typically involves the reaction of 4-(diethylamino)butan-2-ol with 2,2-diphenylpropanoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, including specific temperature and pressure settings, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures efficient production while maintaining the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(diethylamino)butan-2-yl 2,2-diphenylpropanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(diethylamino)butan-2-yl 2,2-diphenylpropanoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound is employed in various biological assays and studies to investigate its effects on cellular processes.
Medicine: It has potential therapeutic applications and is studied for its pharmacological properties.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-(diethylamino)butan-2-yl 2,2-diphenylpropanoate;hydrochloride involves its interaction with specific molecular targets and pathways within cells. It may act on receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-(diethylamino)butan-2-yl 2,2-diphenylpropanoate;hydrochloride include:
- 4-(diethylamino)butan-2-yl 2-hydroxy-2,2-diphenylacetate
- 4-(diethylamino)butan-2-yl 2,2-diphenylpropanoate
Uniqueness
What sets this compound apart from similar compounds is its specific structure and the presence of the hydrochloride group, which can influence its solubility, stability, and reactivity. These unique properties make it particularly valuable in certain research and industrial applications.
Properties
CAS No. |
27722-09-4 |
|---|---|
Molecular Formula |
C23H32ClNO2 |
Molecular Weight |
390.0 g/mol |
IUPAC Name |
4-(diethylamino)butan-2-yl 2,2-diphenylpropanoate;hydrochloride |
InChI |
InChI=1S/C23H31NO2.ClH/c1-5-24(6-2)18-17-19(3)26-22(25)23(4,20-13-9-7-10-14-20)21-15-11-8-12-16-21;/h7-16,19H,5-6,17-18H2,1-4H3;1H |
InChI Key |
UJJPZRIKYSZUSN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC(C)OC(=O)C(C)(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 1-{[(2-chloroethyl)carbamoyl]amino}-2-methylcyclohexanecarboxylate](/img/structure/B14696938.png)
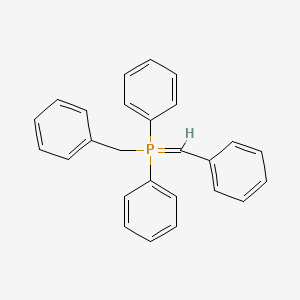
![3,9-Dinitrodibenzo[c,e]oxepine-5,7-dione](/img/structure/B14696945.png)
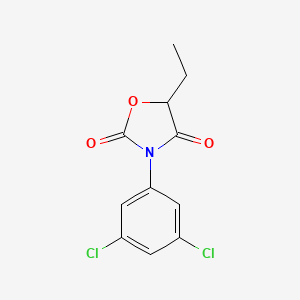
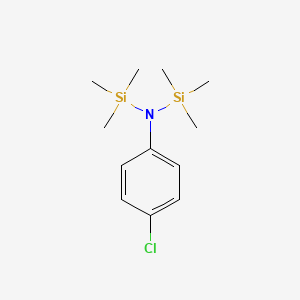
![5,7-Diphenyl-6H-cyclohepta[c]thiophen-6-one](/img/structure/B14696963.png)
![4,11-Epoxyanthra[2,3-c]furan-1,3-dione](/img/structure/B14696984.png)
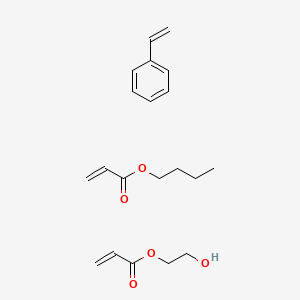
![[[1,1'-Bi(cyclopentane)]-3-yl]acetic acid](/img/structure/B14697004.png)
![2H-Indol-2-one, 1,3-dihydro-3-[(3-methoxyphenyl)imino]-](/img/structure/B14697012.png)
![N-[(2-Nitrophenyl)sulfanyl]methanamine](/img/structure/B14697021.png)
![(1R)-1-Methyl-2,3-dihydro[1,1'-biphenyl]-4(1H)-one](/img/structure/B14697023.png)
